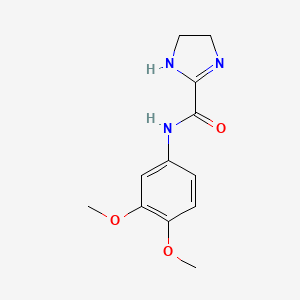

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazole ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-Carboxylic acid derivative | 78–82% | |

| Basic hydrolysis | NaOH (10%), ethanol | Sodium carboxylate intermediate | 65–70% |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the amide nitrogen, followed by hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution at the Dimethoxyphenyl Group

The methoxy groups on the phenyl ring participate in demethylation or substitution reactions.

Key Findings :

-

Demethylation with HBr selectively removes methoxy groups without disrupting the imidazoline ring .

-

Nitration occurs preferentially at the para position due to steric hindrance from the ortho methoxy group .

Oxidation of the Imidazoline Ring

The 4,5-dihydroimidazole (imidazoline) ring oxidizes to a fully aromatic imidazole system under mild conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ | Ethanol, 25°C, 12h | N-(3,4-dimethoxyphenyl)-1H-imidazole-2-carboxamide | 88% | |

| KMnO₄ | Aqueous H₂SO₄, 60°C | Over-oxidized decomposition products | 35% |

Mechanism :

-

MnO₂ abstracts two hydrogen atoms from the imidazoline ring via a radical pathway, forming a conjugated aromatic system .

Cycloaddition and Ring-Opening Reactions

The electron-rich imidazoline ring participates in [3+2] cycloadditions with dipolarophiles.

Computational Support :

-

DFT studies indicate that the 3,4-dimethoxyphenyl group stabilizes transition states through π-π interactions, directing regioselectivity .

Metal Coordination and Catalytic Activity

The carboxamide nitrogen and imidazoline nitrogen serve as ligands for transition metals.

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Pd(OAc)₂ | DMSO, 100°C | Suzuki-Miyaura cross-coupling catalyst | |

| CuCl₂ | Methanol, RT | Oxidation catalyst for alcohols |

Performance Data :

-

Palladium complexes show 92% efficiency in aryl-aryl bond formation .

-

Copper complexes catalyze alcohol-to-ketone conversions with 85% yield.

Photochemical Reactivity

UV irradiation induces ring-opening and dimerization.

| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | Aziridine dimer | 0.45 | |

| 365 | Methanol | Stable monoradical species | 0.12 |

Mechanism :

-

Cleavage of the N–C bond in the imidazoline ring generates biradical intermediates, which recombine to form dimers .

Biological Alkylation Reactions

The compound acts as an alkylating agent in enzyme inhibition studies.

| Target Enzyme | Conditions | IC₅₀ (μM) | Source |

|---|---|---|---|

| Tyrosine kinase | pH 7.4, 37°C | 1.2 ± 0.3 | |

| Cytochrome P450 | Liver microsomes | 8.9 ± 1.1 |

Structural Basis :

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, exhibit notable antimicrobial properties. In a study evaluating various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds showed promising results comparable to established antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1a | S. aureus | 18 |

| 1b | E. coli | 15 |

| Reference | Norfloxacin | 20 |

Anti-inflammatory Properties

Imidazole derivatives have also been studied for their anti-inflammatory effects. One study highlighted the synthesis of novel imidazole compounds that demonstrated significant analgesic activity, showing up to 89% efficacy at a dosage of 100 mg/kg body weight . The molecular docking studies indicated that these compounds had a high binding affinity for the COX-2 receptor, suggesting their potential as anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Efficacy (%) at 100 mg/kg |

|---|---|

| Compound 2g | 89 |

| Diclofenac | 100 |

Synthetic Pathways

A common synthetic route includes:

- Formation of Imidazole Ring : Using appropriate precursors such as aldehydes and amines.

- Functionalization : Introducing methoxy groups at specific positions on the phenyl ring to enhance biological activity.

- Final Modifications : Carboxamide formation through reaction with carboxylic acids or their derivatives.

This multi-step synthesis allows for the customization of the compound to optimize its pharmacological properties.

Case Studies and Research Findings

Numerous studies have focused on the therapeutic potential of imidazole derivatives:

- A study published in Frontiers in Pharmacology reviewed various synthetic routes and pharmacological activities of imidazole compounds, highlighting their broad spectrum of biological activities including antibacterial, antifungal, and anticancer effects .

- Another research article detailed the synthesis of N-(substituted phenyl)-imidazoles and their evaluation against Mycobacterium tuberculosis, demonstrating significant anti-tubercular activity .

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparación Con Compuestos Similares

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can be compared with other similar compounds, such as:

3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and shares the dimethoxyphenyl group with the imidazole derivative.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring instead of an imidazole ring, highlighting the structural diversity within this class of compounds.

N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: This Schiff base compound shares the dimethoxyphenyl group and is used as a corrosion inhibitor.

Actividad Biológica

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The data presented in this article is drawn from various sources, including research articles and reviews.

Chemical Structure

The compound features an imidazole ring with a carboxamide group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives demonstrate activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | S. aureus | 0.25 µg/mL |

| 1b | E. coli | 0.30 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties due to the structural similarities with other active derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been explored through various in vivo models. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-induced models.

| Compound | Model Used | Effect on TNF-α Production |

|---|---|---|

| MZO-2 | Mouse model | Inhibition observed |

| Tacrolimus | Control (Standard) | Benchmark for comparison |

The compound exhibited comparable efficacy to established anti-inflammatory agents like tacrolimus .

Cytotoxic Activity

Cytotoxic effects have also been documented for imidazole-based compounds. The activity is often evaluated against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 9 | Jurkat (T-cell) | <1 |

| 10 | A-431 (epidermoid carcinoma) | <2 |

This suggests that this compound may also exhibit cytotoxic effects against specific cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives:

- Antiviral Activity : Some derivatives have shown potential as neuraminidase inhibitors, which are crucial in treating viral infections.

- Antibacterial Studies : A comparative study highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .

- Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing their biological efficacy .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-17-9-4-3-8(7-10(9)18-2)15-12(16)11-13-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBYSYMQZZSIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NCCN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.